6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
Properties
IUPAC Name |
6-bromo-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSDKDVQICYOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)Br)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158680-88-6 | |
| Record name | 6-bromo-1-(oxan-2-yl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Route Overview
The synthesis of this compound typically follows a two-step approach:
- Step 1: Bromination of the indazole core at the 6-position.
- Step 2: Introduction of the tetrahydro-2H-pyran-2-yl protecting group at the N-1 position.
This approach ensures regioselective substitution and functionalization of the indazole ring.
Detailed Synthetic Procedures
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination of indazole precursor | N-Bromosuccinimide (NBS) in dichloromethane (DCM), room temperature | Selective bromination at the 6-position of indazole |
| 2 | N-Protection with tetrahydro-2H-pyran-2-yl group | Nucleophilic substitution using tetrahydro-2H-pyran-2-yl halide or equivalent under basic conditions | Formation of 1-(tetrahydro-2H-pyran-2-yl) substitution at N-1 |
- Bromination with NBS is preferred for its mildness and selectivity, minimizing polybromination or side reactions.
- The tetrahydro-2H-pyran-2-yl group is introduced typically via nucleophilic substitution, protecting the nitrogen and enhancing compound stability during subsequent reactions.
Industrial Scale Considerations
- Industrial synthesis employs automated reactors and continuous flow systems to improve reproducibility, yield, and scalability.
- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to minimize impurities.
- Purification is commonly achieved through silica gel chromatography or crystallization techniques.
Representative Preparation Example from Literature
A reported synthesis involves the following:
- Starting with this compound (3.5 g, 10.7 mmol),
- Reacting with bis(pinacolato)diboron (3.25 g, 12.8 mmol) and potassium acetate (4.82 g, 49.2 mmol) in dioxane (50 mL),
- Catalyzed by Pd(dppf)Cl2 (630 mg, 0.86 mmol),
- Refluxed for 2 hours,
- Followed by filtration, concentration, and purification by silica gel chromatography (petroleum ether/ethyl acetate = 10/1),
- Yielding a yellow solid product with 93% yield.
This method highlights the compound's utility as a precursor in Suzuki-Miyaura cross-coupling reactions, demonstrating its synthetic versatility.
Reaction Analysis and Mechanistic Insights
Bromination
- The bromination step employs electrophilic aromatic substitution facilitated by NBS.
- The indazole nitrogen's electron density directs bromination preferentially to the 6-position.
- Control of reaction time and temperature is critical to avoid overbromination.
Tetrahydro-2H-pyran-2-yl Group Introduction
- The tetrahydro-2H-pyran-2-yl group acts as a protecting group for the indazole nitrogen.
- It is introduced via nucleophilic substitution, often using tetrahydro-2H-pyran-2-yl halides or equivalents.
- This group stabilizes the nitrogen and modulates the compound's solubility and reactivity.
Catalytic Coupling Reactions
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) utilize this compound as a substrate.
- Catalysts such as Pd(dppf)Cl2 or Pd(OAc)2 with ligands like tri-o-tolylphosphine are employed.
- Bases such as potassium acetate or N,N-diisopropylethylamine and solvents like dioxane or DMF facilitate these transformations.
Data Table: Summary of Preparation Conditions and Outcomes
| Preparation Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | None | Dichloromethane | Room temp | 1-3 h | ~85-90 | Selective 6-position bromination |
| N-Protecting Group Introduction | Tetrahydro-2H-pyran-2-yl halide | Base (e.g., NaH) | Aprotic solvent | 0-25 °C | 2-6 h | 80-95 | Nucleophilic substitution |
| Suzuki Coupling (example) | Bis(pinacolato)diboron, KOAc | Pd(dppf)Cl2 | Dioxane | Reflux (~100 °C) | 2 h | 90+ | High purity product obtained |
Research Findings and Notes
- The preparation methods emphasize mild reaction conditions to preserve the sensitive indazole core.
- The tetrahydro-2H-pyran-2-yl group protects the nitrogen during subsequent functionalization steps, enhancing synthetic flexibility.
- Palladium-catalyzed coupling reactions extend the utility of this compound as a versatile intermediate in complex molecule synthesis.
- High yields and selectivity are achievable with careful optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions, including:
- Oxidation : Using potassium permanganate or hydrogen peroxide.
- Reduction : Employing lithium aluminum hydride.
- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution, leading to a variety of substituted indazole derivatives.
Biological Research
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that it exhibits activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Notably, derivatives of this compound have been evaluated for their antiproliferative effects on human nasopharyngeal carcinoma cell lines. For instance, specific derivatives demonstrated potent activity comparable to cisplatin and induced apoptosis in cancer cells .
Medicinal Chemistry
In medicinal research, this compound acts as a chemical probe , helping to elucidate mechanisms of action for potential drug candidates. Its structure allows it to interact with various biological targets, leading to:
- Exploration as a lead compound in drug development aimed at treating cancers and other diseases.
- Studies indicating lower nephrotoxicity compared to traditional chemotherapeutics like cisplatin while maintaining efficacy .
Case Study 1: Anticancer Activity
A series of compounds based on this compound were synthesized and tested against SUNE1 human nasopharyngeal carcinoma cells. Selected compounds exhibited significant antiproliferative effects and induced cell cycle arrest at the G2/M phase, suggesting their potential as anticancer agents .
Case Study 2: Synthetic Applications
Research demonstrated the use of this compound in Suzuki cross-coupling reactions. This application showcased its versatility as a precursor for synthesizing indazole-based hybrids with varied biological activities .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydro-2H-pyran-2-yl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Substitution Pattern and Molecular Features
The compound’s structural analogs differ in halogenation positions, substituent groups, or protective moieties. Key comparisons include:
Pharmaceutical Relevance
While the target compound is pivotal in axitinib synthesis , its analogs have niche applications:
- Fluorinated derivative : Enhanced bioavailability and resistance to oxidative metabolism .
- 4-Bromo-5-chloro-6-methyl analog : Explored in dual-target kinase inhibitors due to halogen-rich motifs .
- Methoxy-substituted analog: Potential use in light-emitting materials due to electron-donating groups .
3. Conclusion this compound distinguishes itself through its strategic bromine placement and THP protection, enabling efficient, low-residue synthesis of anticancer agents. Compared to analogs, its structural flexibility and mechanochemical compatibility underscore its industrial utility. Substitution patterns in analogs tailor them for specific applications, from metabolic stability (fluorine) to electronic modulation (methoxy). Future research should explore the biological activity of these derivatives and optimize their synthetic scalability.
Biological Activity
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromine atom at the 6-position of the indazole ring and a tetrahydro-2H-pyran moiety that contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 240.12 g/mol.
Research indicates that this compound acts primarily as a JAK3 kinase inhibitor . JAK3 is part of the Janus kinase family, which plays a crucial role in cytokine signaling pathways that regulate immune responses. Selective inhibition of JAK3 has been associated with reduced inflammation while preserving beneficial cytokine signaling, such as IL-10, which aids in mucosal healing .
Inhibition Studies
In vitro studies have shown that this compound exhibits potent inhibitory effects on JAK3 activity. The selectivity for JAK3 over other kinases (e.g., JAK1, JAK2) is critical, as it minimizes adverse effects associated with broader inhibition .
Case Studies
A notable study demonstrated the efficacy of this compound in models of inflammatory bowel disease (IBD). In these models, treatment with this compound resulted in:
- Reduced levels of pro-inflammatory cytokines such as IL-6 and IL-23.
- Improvement in clinical symptoms associated with IBD.
These findings suggest its potential as a therapeutic agent for treating gastrointestinal inflammatory conditions .
Data Table: Biological Activity Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| JAK3 Inhibition | Potent inhibition | |
| Cytokine Modulation | Reduced IL-6, IL-23 levels | |
| Anti-inflammatory Effects | Improvement in IBD symptoms |
Toxicity Profile
Toxicity assessments indicate that this compound is harmful if swallowed and can cause skin irritation. These safety profiles are essential for considering its use in clinical settings .
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in indazole formation .
- Solvent Effects : Polar aprotic solvents (DMF, DCM) improve bromination regioselectivity .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during bromination .
Table 1 : Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Indazole Formation | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–75% | |
| THP Protection | Dihydropyran, HCl, RT | 85–90% | |
| Bromination | NBS, DMF, 0°C | 70–80% |
Structural Characterization Techniques
Q: What advanced techniques are used to resolve structural ambiguities in this compound? A:
- X-ray Crystallography : Resolves 3D conformation, confirming THP ring puckering and bromine positioning. Example: Similar indazole derivatives show planar fused-ring systems (r.m.s. deviation <0.01 Å) .
- NMR Spectroscopy :
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at 281.15 g/mol for analogous compounds) .
Regioselectivity in Substitution Reactions
Q: How does the bromine substituent influence regioselectivity in further functionalization reactions? A: The 6-bromo group acts as a directing moiety:
- Nucleophilic Aromatic Substitution (SNAr) : Bromine at the 6-position is meta-directing, favoring substitutions at the 4- or 7-positions under basic conditions (e.g., K₂CO₃, DMSO) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups. Steric hindrance from the THP group may reduce reactivity at the 1-position .
Q. Critical Factors :
- Steric Effects : Bulky THP group limits accessibility to the 1-position .
- Electronic Effects : Electron-withdrawing bromine enhances electrophilicity at adjacent carbons .
Stability and Purity Considerations
Q: What methodologies ensure stability and high purity of this compound during storage and handling? A:
- Storage : Refrigeration (2–8°C) under inert atmosphere (N₂/Ar) prevents THP deprotection and bromine hydrolysis .
- Purity Control :
Table 2 : Stability Data for Analogous Compounds
| Condition | Degradation Over 30 Days | Reference |
|---|---|---|
| RT, Air Exposure | 15–20% | |
| 4°C, N₂ Atmosphere | <5% |
Biological Activity and Target Interactions
Q: What is the hypothesized mechanism of action for this compound in enzyme inhibition studies? A: Indazole derivatives often target ATP-binding pockets in kinases:
- Kinase Inhibition : The indazole core mimics purine heterocycles, while bromine enhances hydrophobic interactions. Example: Analogous compounds show IC₅₀ values <100 nM for JAK2 inhibition .
- THP Role : The THP group increases membrane permeability, as seen in cell-based assays .
Q. Experimental Validation :
- Docking Studies : Molecular modeling predicts hydrogen bonding between indazole N1 and kinase catalytic lysine .
- Enzyme Assays : Fluorescence polarization assays quantify competitive binding .
Addressing Contradictory Reaction Yield Data
Q: How can researchers reconcile discrepancies in reported yields for bromination steps? A: Contradictions arise from:
Q. Troubleshooting Steps :
Pre-Reaction Analysis : Validate precursor purity via HPLC .
In Situ Monitoring : Use TLC (hexane/EtOAc 3:1) to track bromination progress .
Computational Modeling for Reactivity Prediction
Q: How can DFT calculations guide the design of derivatives with enhanced reactivity? A:
- Frontier Molecular Orbital (FMO) Analysis : Predicts electrophilic/nucleophilic sites. For 6-bromo derivatives, LUMO localization at C6 supports Suzuki coupling reactivity .
- Solvent Modeling : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for SNAr reactions .
Case Study : Calculations on analogous indazoles correlate Hammett σ values with reaction rates (R² = 0.91) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
